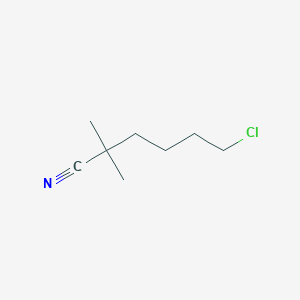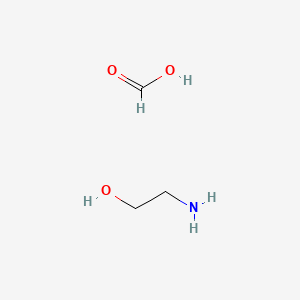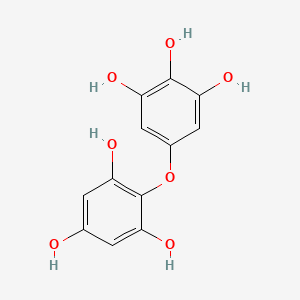
6-Chloro-2,2-dimethylhexanenitrile
Vue d'ensemble
Description
6-Chloro-2,2-dimethylhexanenitrile is a chemical compound . It contains a total of 24 atoms; 14 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom .
Molecular Structure Analysis
This compound has a total of 23 bonds; 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 nitrile (aliphatic) .Applications De Recherche Scientifique
Synthesis and Molecular Structure
6-Chloro-2,2-dimethylhexanenitrile has been studied for its role in the formation of complex chemical structures. Suzuki et al. (1990) explored how chloro- and dimethylphenoxytriorganostannanes react with certain compounds in acetonitrile to form pentacoordinate stannate complexes, revealing insights into the hypervalent nature of these anionic Sn(IV) species (Suzuki, Masaaki, et al., 1990).
Antimicrobial and Anticancer Properties
Research on cyanopyridine derivatives, closely related to this compound, indicates potential antimicrobial and anticancer properties. Márquez et al. (2015) conducted a comparative study on the structural and vibrational properties of these derivatives, providing valuable insights into their possible applications in medicine (Márquez, M. J., et al., 2015).
Spectroscopic Studies
Gupta et al. (2006) focused on chloropyrimidine derivatives, related to this compound, using spectroscopic studies. Their work involved quantum chemical and experimental spectroscopic studies, contributing to a better understanding of the structure and spectral characteristics of such compounds (Gupta, V. P., et al., 2006).
Environmental Impact
Krkošek et al. (2011) investigated the environmental impact of chlorinated by-products formed when pharmaceutically active compounds are disinfected with chlorine. Their study provides insights into the formation of chlorinated compounds similar to this compound in wastewater treatment processes (Krkošek, W., et al., 2011).
Molar Refraction and Polarizability
Gaware (2021) studied the molar refraction and polarizability constant of chlorophenyl derivatives in solutions, providing useful data on electronic polarizability and molecular interactions. This research enhances the understanding of properties related to compounds like this compound (Gaware, M., 2021).
Electrochemical Study
Zaouak et al. (2011) conducted an electrochemical study of herbicides with structures related to this compound. They focused on the anodic oxidation of certain compounds, which is relevant for understanding the electrochemical behavior of similar nitrile compounds (Zaouak, A., et al., 2011).
Safety and Hazards
According to the safety data sheet, 6-Chloro-2,2-dimethylhexanenitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
6-chloro-2,2-dimethylhexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN/c1-8(2,7-10)5-3-4-6-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTKIEYLAXVQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968305 | |
| Record name | 6-Chloro-2,2-dimethylhexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53545-94-1 | |
| Record name | NSC99214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,2-dimethylhexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B3053322.png)




![2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B3053332.png)

![2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/no-structure.png)






